molecular formula C23H22N2O3S B3006614 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide CAS No. 942006-18-0

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide

Cat. No. B3006614
CAS RN: 942006-18-0
M. Wt: 406.5
InChI Key: QDFLDPOUKDQOSC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Scientific Research Applications

Antibacterial Activity

N-Arylsulfonylhydrazone: compounds, which include the structure of the compound , have been synthesized using a green method and exhibit significant antibacterial activities . These compounds have shown high activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The synthesis method is also noteworthy for its efficiency and environmental friendliness.

Catalytic C–S Bond Functionalization

The compound’s sulfone group plays a crucial role in organic synthesis, particularly in catalytic C–S bond functionalization . This process is essential for creating new C–C and C–X bonds, expanding the versatility of sulfones in the synthesis of natural products and other complex molecules.

Antitumor Activity

Sulfonylhydrazone derivatives, including those similar to the compound , have been reported to display various biological activities, including antitumor properties . These compounds can serve as novel inhibitors of enzymes or receptors that are overexpressed in cancer cells.

Antiviral Activity

Indole derivatives, which share structural similarities with the compound, have been found to possess potent antiviral activities . These compounds can inhibit a broad range of RNA and DNA viruses, making them valuable in the development of new antiviral drugs.

Antioxidant Properties

Benzamide compounds, related to the compound , have been synthesized and shown to exhibit antioxidant activities . These activities include total antioxidant capacity, free radical scavenging, and metal chelating activity, which are important for protecting cells from oxidative stress.

Anti-inflammatory Properties

The compound’s structural class has been associated with anti-inflammatory activities . This is particularly relevant in the context of chronic diseases where inflammation plays a key role, and there is a continuous search for new anti-inflammatory agents.

Future Directions

Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents. They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities, which have been widely utilized as inhibitors and drugs . This suggests that “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide” and similar compounds may have potential applications in various fields of research and industry.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-8-5-6-12-21(17)23(26)24-19-13-14-22-18(16-19)9-7-15-25(22)29(27,28)20-10-3-2-4-11-20/h2-6,8,10-14,16H,7,9,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFLDPOUKDQOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide

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